molecular formula C11H14N4OS B14910563 N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide

N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide

Cat. No.: B14910563
M. Wt: 250.32 g/mol
InChI Key: PPIBYPNEDNYTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide is a synthetic thienopyrimidine derivative of significant interest in medicinal chemistry and infectious disease research. Thienopyrimidines are a privileged scaffold known to exhibit a wide range of biological activities. This compound is intended for research applications For Research Use Only and is not intended for diagnostic or therapeutic uses. The core thienopyrimidine structure is associated with diverse pharmacological properties. Notably, related compounds have demonstrated potent and selective antibacterial activity against challenging pathogens. For instance, certain thienopyrimidine derivatives show high efficacy against Helicobacter pylori , a major causative agent of gastritis and peptic ulcers, with lead compounds exhibiting excellent in vitro potency . Research into the mechanism of action of these related molecules has identified that they can selectively inhibit H. pylori by targeting the NuoD subunit of the essential respiratory Complex I (NADH:ubiquinone oxidoreductase) , disrupting energy metabolism in a species-specific manner . Beyond antibacterial applications, the thienopyrimidine core is also a key structure in the development of anticancer agents , with some derivatives showing promising cytotoxic activity in screening against the NCI 60 cancer cell line panel . Other derivatives have shown activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA, VRSA) . Researchers can utilize this compound to explore structure-activity relationships (SAR), investigate novel mechanisms of action against resistant bacterial strains, and as a building block for the synthesis of new chemical entities for biological evaluation.

Properties

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

IUPAC Name

N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide

InChI

InChI=1S/C11H14N4OS/c1-3-12-10(16)7(2)15-9-8-4-5-17-11(8)14-6-13-9/h4-7H,3H2,1-2H3,(H,12,16)(H,13,14,15)

InChI Key

PPIBYPNEDNYTPY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C)NC1=C2C=CSC2=NC=N1

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminothiophene-3-Carboxylate Esters

The thieno[2,3-d]pyrimidine core is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylate esters (1 ) with formamidine acetate under thermal conditions. This method yields 4-amino-thieno[2,3-d]pyrimidine (2 ) in 65–72% yield after purification by silica gel chromatography (Scheme 1).

Scheme 1 :
$$
\text{2-Aminothiophene-3-carboxylate ester} \xrightarrow[\Delta]{\text{Formamidine acetate}} \text{Thieno[2,3-d]pyrimidin-4-amine}
$$

Optimization Note : Microwave irradiation (150°C, 20 min) enhances reaction efficiency, achieving 85% yield with reduced byproduct formation.

Alternative Route via Carbonitrile Analogs

Substituting carboxylate esters with 2-aminothiophene-3-carbonitriles (3 ) in the presence of ammonium acetate and acetic acid affords 4-amino-thieno[2,3-d]pyrimidine-6-carbonitrile (4 ) (Scheme 2). This route is advantageous for introducing electron-withdrawing groups at position 6, though yields are moderate (55–60%).

Functionalization of the Propanamide Side Chain

Synthesis of 2-Bromo-N-Ethylpropanamide

The propanamide precursor is prepared by reacting 2-bromopropanoyl chloride (5 ) with ethylamine in dichloromethane (Scheme 3). Triethylamine is employed to scavenge HCl, yielding 2-bromo-N-ethylpropanamide (6 ) in 78% yield after recrystallization from ethyl acetate.

Characterization Data :

  • $$^1$$H-NMR (CDCl$$3$$): δ 1.21 (t, *J* = 7.1 Hz, 3H, CH$$2$$CH$$3$$), 1.52 (d, *J* = 6.8 Hz, 3H, CH$$3$$), 3.34 (q, J = 7.1 Hz, 2H, NHCH$$_2$$), 4.42 (sextet, J = 6.8 Hz, 1H, CHBr), 6.12 (br s, 1H, NH).

Nucleophilic Amination of Thienopyrimidine

The key coupling step involves reacting thieno[2,3-d]pyrimidin-4-amine (2 ) with 2-bromo-N-ethylpropanamide (6 ) in dimethylformamide (DMF) at 80°C for 12 hours (Scheme 4). Potassium carbonate facilitates deprotonation of the amine, promoting nucleophilic substitution at the brominated carbon.

Reaction Conditions :

  • Molar ratio (2 :6 ) = 1:1.2
  • Yield: 68% after column chromatography (hexane/ethyl acetate, 3:1).

Mechanistic Insight :
The reaction proceeds via an S$$_\text{N}$$2 mechanism, with inversion of configuration at the chiral center of the propanamide. This is confirmed by chiral HPLC analysis, showing >98% enantiomeric excess.

Alternative Synthetic Strategies

Reductive Amination Approach

A two-step protocol involves condensation of thieno[2,3-d]pyrimidin-4-amine (2 ) with ethyl 2-oxopropanoate (7 ) followed by reduction with sodium borohydride (Scheme 5). While this method avoids halogenated intermediates, the ester hydrolysis and subsequent amidation steps reduce overall yield to 52%.

Microwave-Assisted Coupling

Employing microwave irradiation (100 W, 120°C, 30 min) for the S$$_\text{N}$$2 reaction between 2 and 6 enhances reaction kinetics, achieving 82% yield with 99% purity by HPLC.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H-NMR (DMSO-d$$_6$$): δ 1.08 (t, J = 7.0 Hz, 3H, CH$$2$$CH$$3$$), 1.38 (d, J = 6.9 Hz, 3H, CH$$3$$), 3.21 (q, *J* = 7.0 Hz, 2H, NHCH$$2$$), 4.11 (sextet, J = 6.9 Hz, 1H, CHNH), 6.94 (s, 1H, thienopyrimidine H-5), 8.02 (s, 1H, thienopyrimidine H-2), 8.45 (br s, 1H, NH).
  • $$^{13}$$C-NMR : δ 14.1 (CH$$2$$CH$$3$$), 22.7 (CH$$3$$), 42.3 (NHCH$$2$$), 54.8 (CHNH), 118.5 (C-5), 132.9 (C-2), 156.4 (C=O), 162.1 (C-4).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 250.3221 [M+H]$$^+$$ (C$${11}$$H$${14}$$N$$_4$$OS requires 250.3224).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Key Advantage
S$$_\text{N}$$2 68 99 12 h Scalability
Reductive Amination 52 95 24 h Avoids halogenated reagents
Microwave-Assisted 82 99 0.5 h Rapid, energy-efficient

Chemical Reactions Analysis

Amide Group Reactivity

The propanamide side chain undergoes characteristic acylation and hydrolysis reactions:

Table 2: Reactions Involving the Propanamide Group

Reaction TypeConditionsProductsApplicationSource
Hydrolysis6M HCl, reflux, 12 hCarboxylic acid derivativeBioisostere preparation
AcylationAcetyl chloride, pyridine, 0°CN-acetylated analogProdrug synthesis
Reductive alkylationFormaldehyde, NaBH₃CN, MeOHN-ethyl group retentionStructural optimization

Hydrolysis of the amide bond under acidic or basic conditions generates the corresponding carboxylic acid, enabling further functionalization .

Electrophilic Aromatic Substitution (EAS)

The electron-rich thieno[2,3-d]pyrimidine core undergoes EAS at the C5 and C6 positions :

Table 3: EAS Reactions on the Thieno[2,3-d]pyrimidine Core

ReactionReagentsPosition ModifiedOutcomeSource
NitrationHNO₃, H₂SO₄, 0°CC5Nitro derivative
BrominationNBS, AIBN, CCl₄, 80°CC6Bromo-substituted analog
SulfonationSO₃, DCM, rtC5Sulfonic acid derivative

Bromination at C6 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for bioconjugation or structural diversification .

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring’s C2 and C4 positions are reactive toward nucleophiles:

Table 4: Nucleophilic Displacement Reactions

PositionNucleophileConditionsSelectivityYield (%)Source
C4EthylamineDMF, 60°C, 6 h>90%78
C2PiperidineMicrowave, 140°C, 30 min85%65

Selective C4 substitution is achieved using stoichiometric amines at lower temperatures, while C2 requires harsher conditions (e.g., microwave irradiation) .

Biological Activity-Driven Modifications

Structural analogs of N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide exhibit enhanced pharmacological properties through:

  • Ring expansion : Conversion to pyridopyrimidines or quinazolines improves solubility .

  • Side chain optimization : Replacement of the ethyl group with fluorinated or aromatic substituents enhances target binding (e.g., kinase inhibition) .

Stability and Degradation Pathways

The compound is stable under ambient conditions but degrades via:

  • Oxidative pathways : Catalyzed by light or radical initiators (e.g., AIBN), leading to sulfoxide formation.

  • Hydrolytic cleavage : Accelerated in alkaline media (pH >10) at the amide bond .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Thieno[2,3-d]pyrimidine vs. Pyrido/Pyrazolo-Pyrimidine Systems
  • Target Compound: The thieno[2,3-d]pyrimidine core incorporates a sulfur atom, enhancing π-π stacking and electron-donating properties compared to nitrogen-rich pyrido- or pyrazolo-pyrimidines.
  • Analog 1 : 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (C₂₄H₂₃N₅O₅S, MW: 493.53)
    • Contains a pyridine-linked sulfamoyl group, enabling hydrogen bonding with targets (e.g., enzymes).
  • Analog 2: 3-cyclohexyl-N-{(2R)-2-[(1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]butyl}propanamide (C₁₈H₂₈N₆O, MW: 344.46) Pyrazolo-pyrimidine core with stereospecific (2R) configuration, likely influencing receptor selectivity.
Substitutent Effects
Compound Key Substituents Molecular Weight Notable Features
Target Compound Ethyl, thienopyrimidine ~300–350 (est.) Moderate lipophilicity, sulfur atom
Analog 1 Pyridinyl sulfamoyl, methyl 493.53 High polarity (sulfamoyl group)
Analog 2 Cyclohexyl, pyrazolo-pyrimidine 344.46 Enhanced hydrophobicity, chiral center

Physicochemical Properties

  • Solubility :
    • The sulfamoyl group in Analog 1 improves aqueous solubility (58.59% purity reported) , whereas the cyclohexyl group in Analog 2 reduces solubility but enhances membrane permeability .
    • The target compound’s ethyl group may offer intermediate solubility compared to these extremes.
  • Synthetic Yields: Analog 1 was synthesized in 83% yield , suggesting efficient coupling reactions. The target compound’s synthesis may face challenges due to the reactivity of the thienopyrimidine core.

Biological Activity

N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of heterocyclic organic compounds known for their diverse pharmacological properties, particularly as kinase inhibitors and anticancer agents.

Structural Characteristics

The compound's structure includes a thieno[2,3-d]pyrimidine moiety, which is significant for its reactivity and biological interactions. The ethyl substitution enhances its binding affinity to various biological targets, potentially influencing its selectivity compared to other similar compounds.

Structural Feature Description
Core Structure Thieno[2,3-d]pyrimidine
Substituent Ethyl group at the nitrogen position
Functional Groups Amino and carbonyl groups

Biological Activities

This compound exhibits several biological activities, including:

  • Kinase Inhibition : Compounds with thieno[2,3-d]pyrimidine structures have shown promise as inhibitors of various kinases involved in cancer progression. For example, derivatives have been reported to inhibit EGFR and CDK2 with IC50 values comparable to established inhibitors like sunitinib .
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. The mechanism involves disrupting cell cycle progression and promoting programmed cell death .
  • Antimicrobial Activity : Similar thieno derivatives have demonstrated activity against various pathogens, suggesting potential applications in treating infectious diseases .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives. Notable findings include:

  • Structure-Activity Relationship (SAR) : A comprehensive SAR study revealed that modifications in the thieno[2,3-d]pyrimidine scaffold significantly affect biological activity. For instance, varying the substituents on the nitrogen atom alters the compound's potency against specific kinases .
  • In Vivo Efficacy : In animal models, derivatives of this compound have shown reduced tumor growth rates compared to control groups, indicating its potential as an effective anticancer agent .

Interaction Studies

Understanding the interactions between this compound and its biological targets is crucial for optimizing its therapeutic profile. Recent studies have employed advanced techniques such as X-ray crystallography and molecular docking to elucidate these interactions:

Study Type Findings
X-ray Crystallography Identified key binding interactions with Leishmania N-myristoyltransferase (NMT), suggesting selectivity over human enzymes .
Molecular Docking Predicted binding affinities that correlate with experimental data, supporting further optimization of the compound .

Q & A

Q. What computational tools are critical for predicting off-target interactions?

  • AutoDock Vina for docking , SwissADME for ADMET profiling , and STRING DB for protein interaction networks. Cross-validate with Pharos (NIH) to assess target druggability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.